molecular formula C11H13Cl2N3 B13715401 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride CAS No. 1171443-32-5

2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride

Cat. No.: B13715401
CAS No.: 1171443-32-5
M. Wt: 258.14 g/mol
InChI Key: JGDMCWUODFUUBT-UHFFFAOYSA-N
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Description

2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13ClN4·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride typically involves the reaction of 7-chloro-3,8-dimethylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the hydrazino group.

Scientific Research Applications

2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-chloro-3,8-dimethylquinoline
  • 2-Hydrazinoquinoline
  • 2-Hydrazino-3,8-dimethylquinoline

Comparison: Compared to its analogs, 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride exhibits unique properties due to the presence of both the hydrazino and chloro groups. These functional groups confer distinct reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1171443-32-5

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(7-chloro-3,8-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)15-13;/h3-5H,13H2,1-2H3,(H,14,15);1H

InChI Key

JGDMCWUODFUUBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1NN.Cl

Origin of Product

United States

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